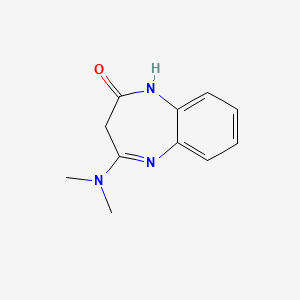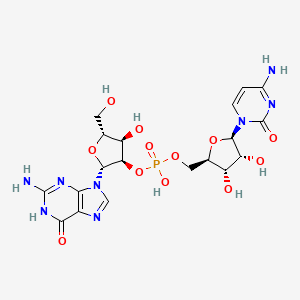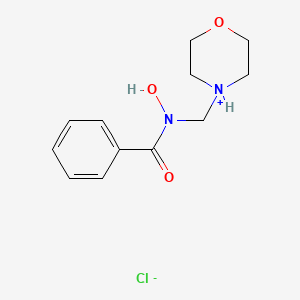
Tetraphosphorus heptaoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraphosphorus heptaoxide, with the chemical formula ( \text{P}_4\text{O}_7 ), is an oxide of phosphorus. It is a lesser-known compound compared to its more common counterparts, phosphorus(III) oxide (( \text{P}_4\text{O}_6 )) and phosphorus(V) oxide (( \text{P}4\text{O}{10} ))
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetraphosphorus heptaoxide can be synthesized by carefully controlling the oxidation of white phosphorus. The reaction involves heating white phosphorus in a limited supply of oxygen. The reaction can be represented as: [ \text{P}_4 + 3.5 \text{O}_2 \rightarrow \text{P}_4\text{O}_7 ]
Industrial Production Methods: While there is limited industrial production of this compound due to its niche applications, it can be produced in a laboratory setting using controlled oxidation processes. The primary challenge in its production is maintaining the precise oxygen levels to avoid forming other phosphorus oxides.
Analyse Des Réactions Chimiques
Types of Reactions: Tetraphosphorus heptaoxide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form phosphorus(V) oxide (( \text{P}{10} )).
Hydrolysis: Reacts with water to form phosphoric acids.
Reduction: Can be reduced back to elemental phosphorus under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen or ozone can be used to oxidize this compound.
Reducing Agents: Hydrogen or carbon monoxide can reduce it back to phosphorus.
Hydrolysis Conditions: Water or aqueous solutions can hydrolyze it to form various phosphoric acids.
Major Products Formed:
Oxidation: Phosphorus(V) oxide (( \text{P}{10} ))
Hydrolysis: Phosphoric acids (( \text{H}_3\text{PO}_4 ))
Reduction: Elemental phosphorus (( \text{P}_4 ))
Applications De Recherche Scientifique
Tetraphosphorus heptaoxide has several applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and studies involving phosphorus compounds.
Biology: Investigated for its potential effects on biological systems, although its use is limited due to its reactivity.
Industry: Used in the production of specialized phosphorus compounds and materials.
Mécanisme D'action
The mechanism of action of tetraphosphorus heptaoxide involves its ability to act as an oxidizing or reducing agent, depending on the reaction conditions. It can interact with various molecular targets, including other phosphorus compounds and organic molecules, to form new products. The pathways involved in its reactions are primarily driven by its high reactivity and the ability to form stable phosphorus-oxygen bonds.
Comparaison Avec Des Composés Similaires
- Phosphorus(III) oxide (( \text{P}_4\text{O}_6 ))
- Phosphorus(V) oxide (( \text{P}4\text{O}{10} ))
Comparison:
- Phosphorus(III) oxide (( \text{P}_4\text{O}_6 )) is less oxidized and has different reactivity compared to tetraphosphorus heptaoxide.
- Phosphorus(V) oxide (( \text{P}4\text{O}{10} )) is more oxidized and is a stronger oxidizing agent than this compound.
- Uniqueness: this compound is unique due to its intermediate oxidation state, making it versatile in various chemical reactions.
Propriétés
Numéro CAS |
12065-80-4 |
|---|---|
Formule moléculaire |
O7P4 |
Poids moléculaire |
235.89 g/mol |
Nom IUPAC |
2,4,6,8,9,10-hexaoxa-1λ5,3,5,7-tetraphosphatricyclo[3.3.1.13,7]decane 1-oxide |
InChI |
InChI=1S/O7P4/c1-11-5-8-2-9(6-11)4-10(3-8)7-11 |
Clé InChI |
JXMJWGUWYVJTGA-UHFFFAOYSA-N |
SMILES canonique |
O=P12OP3OP(O1)OP(O3)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



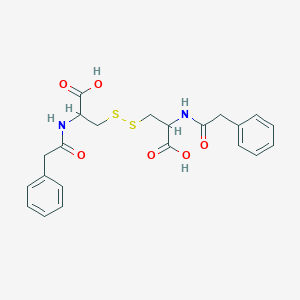

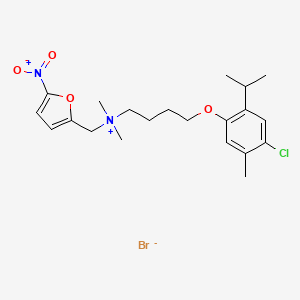
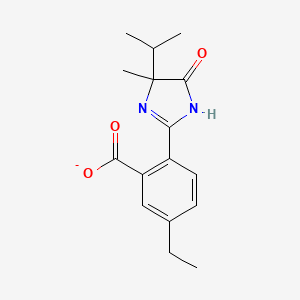
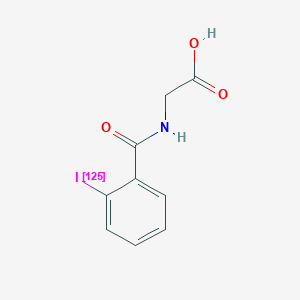
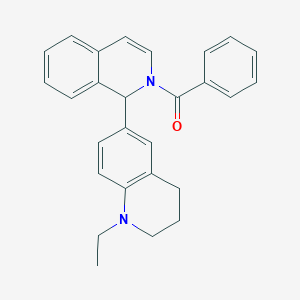
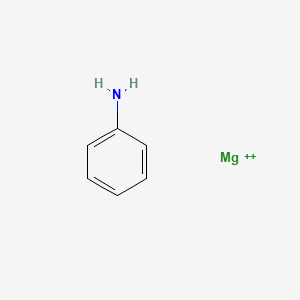
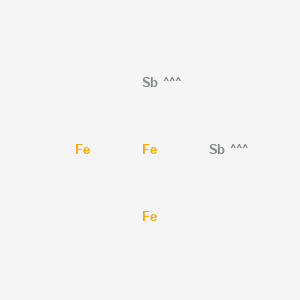
![Dibenzo[b,e][1,4]dioxin-1-carbonitrile](/img/structure/B13751775.png)

